2-Propoxy-1-butanamine
Overview
Description
2-Propoxy-1-butanamine is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a butane chain with a propoxy substituent. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-1-butanamine typically involves the reaction of 2-butanone with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These methods allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Propoxy-1-butanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, secondary and tertiary amines, and various substituted derivatives .
Scientific Research Applications
2-Propoxy-1-butanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and surfactants
Mechanism of Action
The mechanism of action of 2-Propoxy-1-butanamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also act as a nucleophile, participating in various biochemical pathways and reactions .
Comparison with Similar Compounds
1-Butanamine: A primary amine with a similar structure but without the propoxy group.
2-Butanamine: Another primary amine with the amino group attached to the second carbon of the butane chain.
Propylamine: A simpler amine with a shorter carbon chain.
Uniqueness: 2-Propoxy-1-butanamine is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2-propoxybutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-5-9-7(4-2)6-8/h7H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXFAZGXLLWXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(CC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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